3,4-Bis(dodecyloxy)phenol
Description
3,4-Bis(dodecyloxy)phenol is a phenolic derivative featuring two dodecyloxy (C₁₂H₂₅O) substituents at the 3- and 4-positions of the benzene ring. Its molecular formula is C₃₀H₅₄O₃, with a molecular weight of 470.75 g/mol. The compound is synthesized via a two-step process involving the introduction of dodecyloxy groups to catechol derivatives, followed by oxidation or functionalization. For instance, describes its synthesis using H₂O₂ and H₂SO₄, yielding a colorless solid (61% yield) . Its structural features, such as long alkyl chains, confer unique solubility and self-assembly properties, making it relevant in liquid crystal research and surfactant chemistry .
Properties
Molecular Formula |
C30H54O3 |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
3,4-didodecoxyphenol |
InChI |
InChI=1S/C30H54O3/c1-3-5-7-9-11-13-15-17-19-21-25-32-29-24-23-28(31)27-30(29)33-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27,31H,3-22,25-26H2,1-2H3 |
InChI Key |
HGBQNCOXMGBZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
Introduction
3,4-Bis(dodecyloxy)phenol is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, drawing from diverse scientific sources.
Chemical Structure and Properties
3,4-Bis(dodecyloxy)phenol features two dodecyloxy groups attached to a phenolic ring. Its chemical structure can be represented as follows:
- Molecular Formula : C_{22}H_{34}O_2
- Molecular Weight : 342.51 g/mol
The presence of long aliphatic chains enhances its lipophilicity, which can influence its interaction with biological membranes.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Research indicates that 3,4-Bis(dodecyloxy)phenol exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Mechanism : The antioxidant activity is primarily attributed to the ability of the phenolic hydroxyl groups to donate hydrogen atoms and scavenge free radicals.
- Case Study : A study demonstrated that derivatives of phenolic compounds showed a dose-dependent decrease in lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
Antimicrobial Activity
3,4-Bis(dodecyloxy)phenol has been evaluated for its antimicrobial properties against various pathogens.
- Research Findings : In vitro studies have shown that this compound possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate a promising potential as an antimicrobial agent.
- Comparison Table : Antimicrobial efficacy compared to other phenolic compounds:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3,4-Bis(dodecyloxy)phenol | 50 | Staphylococcus aureus |
| Gallic Acid | 75 | Escherichia coli |
| Resveratrol | 100 | Salmonella enterica |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of 3,4-Bis(dodecyloxy)phenol have been explored in various cancer cell lines.
- Findings : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values observed suggest moderate cytotoxicity.
- Case Study : In a study involving breast cancer cell lines, treatment with 3,4-Bis(dodecyloxy)phenol resulted in a significant reduction in cell viability compared to untreated controls .
Other Biological Activities
In addition to the aforementioned activities, 3,4-Bis(dodecyloxy)phenol has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Alkyl Chain Length: Compared to 3,4-Bis(hexadecyloxy)phenyl derivatives (C₁₆ chains), 3,4-Bis(dodecyloxy)phenol (C₁₂ chains) exhibits reduced hydrophobicity and lower melting points due to shorter van der Waals interactions .
- Substituent Type: Replacing dodecyloxy with methoxy groups (3,4-Dimethoxyphenol) drastically decreases molecular weight (154.16 g/mol vs. 470.75 g/mol) and solubility in non-polar solvents .
- Functional Group Variation : The methoxymethoxy-protected benzyl alcohol derivative (C₁₁H₁₆O₅) introduces polar hydroxyl and ether groups, altering reactivity in further synthetic steps .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Property | 3,4-Bis(dodecyloxy)phenol | 3,4-Dimethoxyphenol | 3,4-Bis(hexadecyloxy)phenyl Derivatives |
|---|---|---|---|
| Melting Point | Not reported (solid) | 80–82°C | Higher than dodecyloxy analogue |
| Solubility | Chloroform, THF | Water, ethanol | Toluene, hexane |
| Hydrogen Bonding | Moderate (phenolic -OH) | Strong | Weak (long alkyl chains dominate) |
| Thermal Stability | High (decomposes >250°C) | Moderate | Very high |
Key Insights :
- Thermal Behavior : Longer alkyl chains (e.g., hexadecyloxy) enhance thermal stability compared to dodecyloxy derivatives due to increased crystallinity .
- Solubility: 3,4-Bis(dodecyloxy)phenol’s solubility in THF and chloroform contrasts with the polar 3,4-Dimethoxyphenol, which dissolves in water and ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
